molecular formula C9H13NO3 B8274998 Pyrrolidonylethyl acrylate

Pyrrolidonylethyl acrylate

Cat. No. B8274998
M. Wt: 183.20 g/mol
InChI Key: GCRIIVPDNWHODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465588B1

Procedure details

Into a solution of 50 mL of 1-(2-hydroxyethyl)-2-pyrrolidone and 85 mL of triethylamine in 150 mL of chloroform, a solution of 50 mL of acryloyl chloride in 100 mL of chloroform was dropped over 2 hours with stirring. The reaction mixture was stirred at 4° C. for 20 hours, then at 50° C. for 2 hours. After being cooled, the solution was filtered and the filtrate was washed with a 15% aqueous sodium carbonate solution and then concentrated under vacuum. The obtained oily material was distilled under vacuum to give the title compound in a yield of 70%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9].C(N(CC)CC)C.[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>C(Cl)(Cl)Cl>[C:17]([O:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])(=[O:20])[CH:18]=[CH2:19]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
OCCN1C(CCC1)=O
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 4° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
the filtrate was washed with a 15% aqueous sodium carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The obtained oily material was distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCCN1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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